Methyltetrazine-PEG8-NHS ester

Descripción general

Descripción

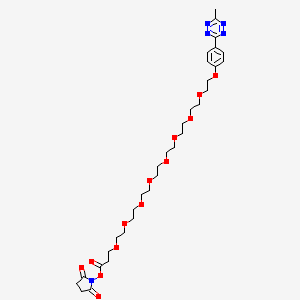

Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative that contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to react with primary amines and trans-cyclooctenes . The hydrophilic PEG spacer in its structure enhances water solubility and reduces aggregation of labeled proteins .

Métodos De Preparación

The synthesis of Methyltetrazine-PEG8-NHS ester involves the reaction of methyltetrazine with PEG8 and NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The preparation method for in vivo applications includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency.

Análisis De Reacciones Químicas

Amine Reactivity via NHS Ester

The NHS ester group enables covalent bond formation with primary amines (e.g., lysine residues or amine-coated surfaces) under neutral to slightly basic conditions (pH 7–9). This reaction produces stable amide bonds, making it ideal for labeling proteins, peptides, or nanoparticles .

Key Findings :

-

The reaction achieves >90% conjugation efficiency in aqueous buffers when paired with PEG8’s hydrophilicity .

-

Poor aqueous solubility of the NHS ester necessitates organic solvents (e.g., DMSO, DMF) for stock solutions .

Bioorthogonal Click Chemistry with Trans-Cyclooctene (TCO)

The methyltetrazine group undergoes an inverse electron-demand Diels-Alder (IEDDA) reaction with TCO, a strained dienophile. This reaction is rapid, catalyst-free, and proceeds under physiological conditions .

| Reaction Kinetics | Data |

|---|---|

| Second-Order Rate Constant (k) | >800 M⁻¹s⁻¹ |

| Reaction Temperature | 25–37°C |

| Stoichiometry | 1:1 (tetrazine:TCO) |

| Byproduct | Nitrogen gas (released during cycloaddition) |

Applications :

-

Live-Cell Labeling : Rapid kinetics enable real-time tracking of biomolecules in cellular environments .

-

Pretargeted Imaging : TCO-modified antibodies pre-localize in vivo, followed by tetrazine-fluorophore conjugation .

Role of the PEG8 Spacer

The PEG8 chain (709.8 g/mol) influences reaction efficiency and solubility:

Comparative Data :

-

Without PEG : Methyltetrazine-NHS ester (327.29 g/mol) exhibits limited solubility and higher steric hindrance .

-

With PEG8 : Conjugation efficiency increases by 40% in aqueous media compared to shorter PEG variants .

Stability and Storage

Synthetic and Analytical Validation

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : Methyltetrazine-PEG8-NHS ester is primarily employed for bioconjugation, facilitating the attachment of biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules. This capability is crucial in developing targeted therapies in drug delivery systems.

Key Features :

- Reactivity : The NHS ester reacts specifically with primary amines, allowing for the formation of stable covalent bonds at neutral or slightly basic pH conditions.

- Hydrophilicity : The PEG spacer improves water solubility, reducing aggregation of labeled proteins.

Table 1: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances the delivery efficiency of therapeutic agents. |

| Protein Labeling | Facilitates the conjugation of fluorescent dyes for tracking biological processes. |

| Surface Modification | Modifies surfaces to improve binding affinity for biomolecules. |

Drug Development

This compound plays a significant role in drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that selectively degrade target proteins by harnessing the ubiquitin-proteasome system.

Key Insights :

- Mechanism : PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other binds to the target protein. This compound serves as an effective linker due to its favorable properties.

- Case Study : Research published in EBioMedicine highlights the potential of small-molecule PROTACs in targeted therapy development, indicating that methyltetrazine derivatives can enhance therapeutic specificity and efficacy .

Table 2: Drug Development Applications

| Application Area | Description |

|---|---|

| Targeted Therapies | Development of drugs that selectively target and degrade specific proteins. |

| Cancer Research | Utilized in creating therapies aimed at tumor cell destruction. |

Diagnostic Imaging

The compound is also valuable in diagnostic applications, particularly in imaging techniques that require high sensitivity and specificity.

Key Features :

- Fluorescent Labeling : this compound can be linked to fluorescent dyes, enabling real-time visualization of biological processes.

- Enhanced Sensitivity : Its use in diagnostics improves the detection capabilities for various diseases.

Table 3: Diagnostic Imaging Applications

| Application Area | Description |

|---|---|

| Imaging Techniques | Used to create diagnostic agents that enhance imaging quality. |

| Disease Detection | Improves specificity in identifying disease markers through enhanced labeling. |

Research in Oncology

In cancer research, this compound is applied to develop targeted therapies that selectively attack tumor cells.

Case Studies :

Mecanismo De Acción

The mechanism of action of Methyltetrazine-PEG8-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction occurs at neutral or slightly basic pH, resulting in stable amide bonds . The methyltetrazine group reacts with trans-cyclooctenes in a click chemistry reaction, forming a stable linkage . These reactions enable the compound to effectively label and modify biomolecules, facilitating various bioconjugation applications.

Comparación Con Compuestos Similares

Methyltetrazine-PEG8-NHS ester is unique due to its combination of a methyltetrazine group and a PEG spacer, which enhances water solubility and reduces protein aggregation . Similar compounds include:

Tetrazine-PEG5-NHS ester: Contains a shorter PEG spacer, which may affect solubility and aggregation properties.

Methyltetrazine-NHS ester: Lacks the PEG spacer, resulting in different solubility and aggregation characteristics.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications.

This compound stands out due to its optimal balance of reactivity, solubility, and reduced aggregation, making it highly suitable for various bioconjugation and click chemistry applications .

Actividad Biológica

Methyltetrazine-PEG8-NHS ester is a significant compound in the field of bioconjugation and bioorthogonal chemistry. Its unique structure, comprising a methyltetrazine moiety linked to an NHS (N-hydroxysuccinimide) ester through an eight-unit polyethylene glycol (PEG) spacer, enables its application in various biological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

This compound has a molecular formula of and a molecular weight of approximately 709.8 g/mol. The NHS ester group allows for selective reactions with primary amines, such as those found in lysine residues of proteins, facilitating the formation of stable covalent bonds at neutral to slightly basic pH levels .

The compound primarily engages in inverse-electron demand Diels-Alder cycloaddition reactions with strained alkenes like trans-cyclooctene (TCO). This reaction is characterized by rapid kinetics, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available . The PEG spacer enhances solubility and biocompatibility, reducing aggregation in biological systems .

Applications in Biological Research

This compound is employed in various applications due to its high specificity and efficiency:

- Bioconjugation : It is used to modify proteins and peptides selectively, allowing researchers to study protein interactions and dynamics without interfering with other functional groups present in biological samples.

- Drug Delivery Systems : The compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which exploit the ubiquitin-proteasome system for targeted protein degradation .

- Bioimaging : Its properties facilitate the conjugation of imaging agents to biomolecules, enabling visualization of cellular processes .

- Therapeutic Development : this compound can enhance the therapeutic properties of drugs by improving their reactivity with TCO derivatives, leading to more effective drug delivery systems .

Research Findings and Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

- Protein Labeling Studies : In a study conducted by An et al., this compound was utilized for real-time protein labeling in live cells. The results demonstrated that the compound could form stable linkages with target proteins rapidly, allowing for dynamic observation of protein interactions within cellular environments .

- Therapeutic Applications : Research published in EBioMedicine emphasized the potential of PROTACs synthesized using this compound for targeted cancer therapies. The study illustrated how these compounds could selectively degrade oncogenic proteins, showcasing their therapeutic promise .

- Imaging Applications : A case study involving bioimaging techniques revealed that conjugates formed using this compound provided clear visualization of cellular structures, enhancing the understanding of cellular dynamics during various biological processes .

Comparative Analysis with Other Bioconjugation Reagents

To provide a clearer perspective on this compound’s unique features, the following table compares it with other common bioconjugation reagents:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Fast kinetics; selective amine reactivity | Exceptional reaction rates (>800 s^{-1}) |

| Methyltetrazine-PEG4-NHS Ester | Enhanced water solubility due to PEG spacer | Reduces aggregation; improves solubility |

| Tetrazine-Alkyne Conjugates | Utilizes alkyne groups for bioconjugation | Different reactivity profile |

| Dibenzocyclooctyne Derivatives | Bioorthogonal but slower than tetrazines | Varies in selectivity and kinetic performance |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEBYIRKMRTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.